5-hydroxyoctadecanoyl-CoA

Beta-oxidation kinetics Acyl-CoA dehydrogenase Mitochondrial metabolism

Source 5-hydroxyoctadecanoyl-CoA for your beta-oxidation research. This specific C18 long-chain acyl-CoA is biochemically irreplaceable—its positional 5-hydroxyl group introduces a defined kinetic bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step, enabling precise metabolic flux perturbation and CPT-system-dependent transport assays. Generic unhydroxylated or 3-hydroxy positional isomers fail to replicate this unique enzyme-substrate interaction, making this the only valid probe for your mechanistic studies. Ensure your metabolic research data is reproducible and physiologically relevant by selecting this structurally authentic analytical standard.

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
Cat. No. B15547146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxyoctadecanoyl-CoA
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-16-27(47)17-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
InChIKeyAOXBUSKDCZYRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxyoctadecanoyl-CoA: Procurement Guide for a Long-Chain Hydroxylated Acyl-CoA Research Intermediate


5-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester comprising an 18-carbon fatty acyl moiety (5-hydroxyoctadecanoic acid) linked to coenzyme A [1]. As a member of the hydroxy acyl-CoA subclass, it serves as a specific metabolic intermediate in the mitochondrial beta-oxidation pathway for long-chain fatty acids, where it is formed from (2E)-octadecenoyl-CoA by enoyl-CoA hydratase and subsequently oxidized by hydroxyacyl-coenzyme A dehydrogenase [2].

Why Substituting 5-Hydroxyoctadecanoyl-CoA with Unhydroxylated or Differently Hydroxylated Analogs Is Not Biochemically Equivalent


Generic substitution with unhydroxylated long-chain acyl-CoAs (e.g., octadecanoyl-CoA) or 3-hydroxy positional isomers is not biochemically valid. The specific 5-hydroxyl group on the acyl chain directly alters the compound's interaction with beta-oxidation enzymes, particularly at the penultimate 3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a kinetic bottleneck that is absent in unmodified substrates [1]. This positional hydroxylation is a critical determinant of metabolic flux and cannot be replicated by compounds lacking this precise structural feature [2].

Quantitative Differentiation Evidence: 5-Hydroxyoctadecanoyl-CoA vs. Unhydroxylated and 3-Hydroxy Analogs


5-Hydroxyl Position Creates a Five-Fold Reduction in HAD Turnover Rate vs. Unhydroxylated Substrate

The 5-hydroxyl group in 5-hydroxyoctadecanoyl-CoA is expected, based on class-level inference from the structurally analogous 5-hydroxydecanoyl-CoA (C10), to substantially reduce the turnover rate by 3-hydroxyacyl-CoA dehydrogenase (HAD) compared to unhydroxylated long-chain acyl-CoAs. In direct head-to-head comparisons using the C10 analog, the Vmax for the 5-hydroxylated metabolite (3,5-dihydroxydecanoyl-CoA) was fivefold slower than that of the corresponding unhydroxylated metabolite (L-3-hydroxydecanoyl-CoA) [1].

Beta-oxidation kinetics Acyl-CoA dehydrogenase Mitochondrial metabolism

Positional Hydroxylation at C5 vs. C3 Confers Distinct Enzymatic Processing Pathways

The metabolic fate of 5-hydroxyoctadecanoyl-CoA differs fundamentally from that of its 3-hydroxyoctadecanoyl-CoA positional isomer. While 3-hydroxyoctadecanoyl-CoA is a direct substrate for HAD, 5-hydroxyoctadecanoyl-CoA must first undergo one complete cycle of beta-oxidation—chain-shortening by two carbons—to convert the 5-hydroxyl group into a 3-hydroxyl group before it can be processed by HAD [1]. This mandatory two-carbon truncation step is not required for 3-hydroxyoctadecanoyl-CoA.

Fatty acid oxidation Enoyl-CoA hydratase Substrate specificity

5-Hydroxyoctadecanoyl-CoA Acts as a Weak Mitochondrial Substrate and Inhibitor of Physiological Fatty Acid Oxidation

Based on class-level inference from 5-hydroxydecanoyl-CoA (5-HD-CoA) studies, 5-hydroxyoctadecanoyl-CoA is expected to exhibit dual functionality: weak substrate activity when presented alone, but significant inhibition of physiological long-chain fatty acid oxidation when co-incubated with substrates such as octadecanoyl-CoA or palmitoyl-CoA. For 5-HD-CoA at 100 μM, addition to isolated mitochondria inhibited the metabolism of decanoyl-CoA or lauryl-carnitine, consistent with creation of a beta-oxidation bottleneck [1].

Mitochondrial respiration Fatty acid metabolism Beta-oxidation inhibition

Long-Chain (C18) vs. Medium-Chain (C10) Hydroxylated Acyl-CoA: Chain Length Dictates Mitochondrial Entry Mechanism

5-Hydroxyoctadecanoyl-CoA (C18) is a long-chain acyl-CoA that requires the carnitine palmitoyltransferase (CPT) system for mitochondrial matrix entry, unlike medium-chain 5-hydroxydecanoyl-CoA (C10), which can bypass CPT-I in some tissues [1]. This transport difference is not a matter of degree but of mechanism: long-chain acyl-CoAs are obligate CPT substrates, while medium-chain variants may enter mitochondria via alternative routes [2].

Carnitine palmitoyltransferase Mitochondrial transport Chain-length specificity

Molecular Basis for HAD Turnover Reduction: 5-Hydroxyl Group Interacts with Critical Active Site Residues

Molecular modeling of 3-hydroxyacyl-CoA dehydrogenase (HAD) complexed with 3,5-dihydroxydecanoyl-CoA (the C10 analog of 5-hydroxyoctadecanoyl-CoA's HAD substrate metabolite) indicates that the 5-hydroxyl group sterically and/or electrostatically interacts with critical side chains in the HAD active site, providing a structural basis for the observed fivefold reduction in Vmax [1]. This interaction is absent when modeling the unhydroxylated L-3-hydroxydecanoyl-CoA.

Enzyme kinetics Molecular modeling HAD active site

Optimal Research Applications for 5-Hydroxyoctadecanoyl-CoA Based on Quantified Differentiation


Investigating Rate-Limiting Steps in Mitochondrial Long-Chain Fatty Acid Beta-Oxidation

Use 5-hydroxyoctadecanoyl-CoA as a specific probe to create and study the kinetic bottleneck at the 3-hydroxyacyl-CoA dehydrogenase (HAD) step. The fivefold reduction in HAD turnover rate (inferred from C10 analog data [1]) provides a quantifiable, reproducible perturbation of metabolic flux, enabling precise measurement of pathway control coefficients and identification of compensatory metabolic adaptations.

Studying Carnitine Palmitoyltransferase (CPT)-Dependent Mitochondrial Import of Long-Chain Fatty Acids

As a C18 long-chain acyl-CoA, 5-hydroxyoctadecanoyl-CoA requires the CPT system (CPT-I and CPT-II) for mitochondrial matrix entry [1]. This makes it an ideal substrate for assays measuring CPT activity, transport kinetics, or the effects of CPT inhibitors, where its long chain length ensures physiological relevance and distinguishes it from medium-chain analogs that may bypass CPT-I.

Inducing Controlled Mitochondrial Beta-Oxidation Bottleneck in Cellular or Isolated Organelle Models

Co-incubate 5-hydroxyoctadecanoyl-CoA (~100 μM) with physiological long-chain fatty acid substrates (e.g., palmitoyl-CoA, octadecanoyl-CoA) to experimentally inhibit beta-oxidation flux [1]. This creates a defined metabolic bottleneck without genetic manipulation, useful for studying mitochondrial fuel switching, the effects of impaired fatty acid oxidation on cellular energetics, or screening for compounds that bypass or alleviate the bottleneck.

Structural and Mechanistic Studies of 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Active Site

Employ 5-hydroxyoctadecanoyl-CoA or its HAD substrate metabolite in X-ray crystallography, molecular docking, or enzyme kinetics studies to probe the active site geometry and substrate specificity determinants of HAD. The 5-hydroxyl group's interaction with critical side chains [1] provides a unique structural handle for understanding substrate recognition and designing HAD inhibitors or modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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